N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a sulfanylacetamide group substituted with a 4-methyl-[1,2,4]triazolo[4,3-a]quinoline moiety. This compound combines structural elements known for pharmacological relevance:
- Benzodioxin subunit: Associated with anti-inflammatory and antimicrobial activity, as demonstrated in related compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed potency comparable to ibuprofen in carrageenan-induced rat paw edema assays .
- Sulfanylacetamide linker: Enhances metabolic stability and bioavailability compared to simpler thioether analogs .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-10-14-4-2-3-5-16(14)25-20(13)23-24-21(25)29-12-19(26)22-15-6-7-17-18(11-15)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZNDNWPXYXQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of the compound involves several key steps:
- Preparation of Benzodioxin Derivative : The starting material is N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to form N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Formation of Acetamide Derivative : This intermediate is further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride as a base to yield the target compound .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes relevant to metabolic disorders:
- Acetylcholinesterase (AChE) : Compounds containing the triazole moiety have shown significant inhibition of AChE, which is crucial for treating Alzheimer's disease .
- α-Glucosidase : Inhibition of this enzyme suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by regulating glucose absorption .
Antioxidant and Antimicrobial Activity
Studies indicate that compounds with similar structures possess antioxidant properties and can inhibit various pathogenic microorganisms:
- Antioxidant Properties : The presence of the benzodioxin structure contributes to the radical scavenging ability of these compounds.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi, indicating potential as antimicrobial agents .
Case Studies
Several case studies highlight the therapeutic implications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative properties are summarized below:
Structural and Functional Analogues
| Compound Name | Key Substituents | Molecular Weight | Notable Properties | Reference |
|---|---|---|---|---|
| Target Compound | 4-methyl-triazoloquinoline sulfanyl group | 453.45* | Hypothesized kinase inhibition; unconfirmed biological data | - |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)triazol-3-yl]sulfanyl}acetamide | Furan-2-ylmethyl, pyridinyl | 449.47 | Enhanced solubility due to polar pyridine; moderate antimicrobial activity | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | Formamido group | 335.34 | Lower molecular weight; potential for CNS penetration | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Chlorophenylsulfonyl, dimethylphenyl | 485.98 | Strong antibacterial/antifungal activity (MIC: 8 µg/mL) with low hemolytic effect | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]acetamide | Methoxyphenyl-thienopyrimidinone | 481.54 | Reported antitumor activity in preclinical models |
Pharmacological and Biochemical Insights
- Anti-inflammatory Potential: The benzodioxin-acetamide framework in the target compound shares similarities with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibited anti-inflammatory efficacy comparable to ibuprofen . However, the addition of the triazoloquinoline group may shift activity toward kinase pathways rather than cyclooxygenase inhibition.
- Antimicrobial Activity: Analogues with sulfonamide or chlorophenyl groups (e.g., compound 7l from ) demonstrate superior antimicrobial activity compared to triazole derivatives. The target compound’s 4-methyl-triazoloquinoline substituent may reduce broad-spectrum efficacy but improve selectivity for resistant strains.
- Metabolic Stability: Sulfanylacetamide derivatives with pyridine or furan substituents (e.g., ) show improved metabolic stability over non-heterocyclic variants, suggesting the target compound may share this advantage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
